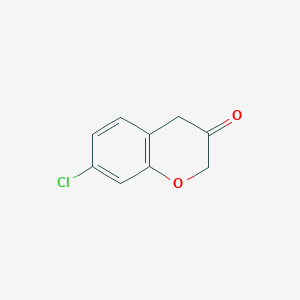

7-Chlorochroman-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4H-chromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMNWIUZRITVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717042 | |

| Record name | 7-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-60-9 | |

| Record name | 7-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 7 Chlorochroman 3 One

Diverse Synthetic Routes to 7-Chlorochroman-3-one and its Core Chromanone Structure

The synthesis of this compound relies on the effective construction of the fundamental benzopyranone core, followed by or incorporating regioselective chlorination. A variety of synthetic strategies have been developed to access this important heterocyclic system.

Cyclization Strategies for Benzopyranone Core Formation

The formation of the chromanone ring is the cornerstone of the synthesis. Modern organic synthesis has moved beyond classical methods to include more efficient and elegant cyclization strategies. nih.govnih.govresearchgate.net

One prominent modern approach is the gold-catalyzed intramolecular oxidation of propargyl aryl ethers. This method provides a step-economic and efficient route to chroman-3-ones from readily available phenols. nih.gov The reaction proceeds through an α-oxo gold carbene intermediate, which undergoes a 1,5-C-H insertion to form the chroman-3-one (B94795) ring. This strategy avoids the use of potentially hazardous reagents like α-diazo ketones that were previously required to generate similar carbene intermediates. nih.gov

Another powerful technique involves the intramolecular oxa-Michael addition (or conjugate addition). This reaction can be catalyzed by various means, including chiral catalysts for asymmetric synthesis. For instance, 2'-hydroxychalcones can undergo intramolecular conjugate addition to form the chromanone core. proquest.com Similarly, tandem reactions involving hydroacylation followed by an intramolecular oxo-Michael addition have been developed for the diastereoselective synthesis of substituted chromanones.

Cascade radical cyclization reactions offer a further alternative. For example, 2-(allyloxy)arylaldehydes can undergo tandem radical addition-cyclization to yield chroman-4-one derivatives, a related scaffold. researchgate.net These methods demonstrate the utility of radical chemistry in constructing the benzopyranone core efficiently.

A comparison of selected cyclization strategies is presented below:

| Cyclization Strategy | Starting Materials | Key Features |

| Gold-Catalyzed Oxidation | Propargyl aryl ethers | Step-economic, efficient, avoids toxic α-diazo ketones. nih.gov |

| Intramolecular oxa-Michael Addition | 2'-Hydroxychalcones, Alkylidenes | Can be catalyzed asymmetrically, good for stereocontrol. proquest.com |

| Cascade Radical Cyclization | 2-(allyloxy)arylaldehydes | Efficient for building complex structures in one pot. researchgate.net |

Regioselective Chlorination Approaches at the C-7 Position of the Chromanone Scaffold

Achieving regioselective chlorination at the C-7 position is critical for the synthesis of the target compound. Direct electrophilic chlorination of the pre-formed chroman-3-one scaffold can be challenging due to competing reactions at other activated positions on the aromatic ring. masterorganicchemistry.com Therefore, the most common and reliable strategy involves starting with a precursor that already contains the chlorine atom at the desired position.

The synthesis typically commences with 3-chlorophenol (B135607) (m-chlorophenol). sigmaaldrich.comnih.gov This starting material ensures the chlorine atom is correctly positioned in the final product. The phenolic hydroxyl group then serves as a handle for constructing the rest of the molecule. For instance, 3-chlorophenol can be reacted with a suitable three-carbon component to build the heterocyclic ring. This "linear" approach, where the substitution pattern of the final product is dictated by the starting materials, offers superior control over the regiochemistry compared to late-stage halogenation. google.comchemicalbook.com

While direct chlorination of the chromanone is less common, electrophilic aromatic substitution remains a fundamental tool in organic synthesis. researchgate.netnih.govhuji.ac.il For such a reaction on a chromanone ring, the outcome would be directed by the combined electronic effects of the ether oxygen (ortho-, para-directing) and the ketone group (meta-directing). The C-7 position is para to the ether oxygen, but also meta to the deactivating acyl group, making its selective functionalization complex.

Advanced Functionalization at the C-3 Ketone Position

The ketone at the C-3 position of the chromanone ring is a versatile functional group that allows for a wide array of chemical transformations to generate diverse derivatives. The reactivity of the ketone itself and its adjacent α-carbons (C-2 and C-4) provides multiple avenues for functionalization. nih.govrsc.orgresearchgate.netresearchgate.net

Key transformations at the C-3 position include:

Reactions at the Carbonyl Group: The C-3 ketone can undergo standard carbonyl chemistry. This includes reduction to the corresponding alcohol (chroman-3-ol), conversion to imines or enamines, and olefination reactions like the Wittig reaction to introduce exocyclic double bonds.

α-Functionalization: The protons on the C-2 and C-4 positions are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles.

Alkylation and Aldol (B89426) Reactions: The enolate can be alkylated or used in aldol condensation reactions to form new carbon-carbon bonds at the C-2 or C-4 position.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields Mannich bases, introducing an aminomethyl group adjacent to the ketone.

Sulfenylation and Halogenation: The enolate can be trapped with electrophilic sulfur or halogen sources to introduce these heteroatoms. For example, ammonium (B1175870) iodide can induce sulfenylation at the C-3 position of flavones. nih.gov

Recent advances have also focused on the direct radical α-C(sp3)–H functionalization of ketones, which is a sustainable approach for creating complex molecular scaffolds. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce chiral chromanones is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. proquest.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries.

Organocatalysis: Chiral amines or thioureas can catalyze intramolecular oxa-Michael additions to produce chiral chromanones with high enantiomeric excess.

Transition Metal Catalysis: Chiral palladium complexes have been successfully used in asymmetric conjugate additions of arylboronic acids to 2-substituted chromones, affording products with tetrasubstituted stereocenters in high yield and enantioselectivity. nih.gov

Decarboxylative Michael Reaction: The use of a chiral Brønsted base as a catalyst in the reaction between azlactones and chromone-3-carboxylic acids can generate enantio- and diastereomerically enriched chromanones. mdpi.com

Diastereoselective synthesis controls the formation of a specific diastereomer when multiple stereocenters are created.

An efficient protocol for constructing 3-nitro substituted 4-chromanones has been developed via an intramolecular Michael-type cyclization, which proceeds with high diastereoselectivity. rsc.orgrsc.org

Cascade inter–intramolecular double Michael reactions have also been reported to yield highly functionalized cyclohexanones and tetrahydrochromenones with excellent diastereoselectivity. beilstein-journals.org

Asymmetric domino reactions have been employed for the construction of spiro chromanone–thiochroman complexes with high yields and excellent selectivities using a novel bifunctional indane catalyst. rsc.org

Optimization of Synthetic Pathways and Process Intensification for this compound Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful optimization and often involves the principles of process intensification (PI). PI aims to develop manufacturing processes that are significantly more efficient, compact, safer, and sustainable than traditional batch methods. gspchem.comaltlaboratories.com

For the production of this compound, PI could involve several key strategies:

Continuous Flow Chemistry: Converting batch reactions to a continuous flow process using microreactors or tubular reactors can offer superior heat and mass transfer, improved safety (by minimizing the volume of hazardous materials), and greater consistency in product quality. researchgate.net This is particularly advantageous for highly exothermic or fast reactions. amarequip.comamarequip.com

Catalyst Optimization: Switching from homogeneous to heterogeneous catalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction rates, increase yields, and reduce reaction times compared to conventional heating. rsc.org

Process Integration: Combining multiple reaction steps into a single, continuous operation (a "telescoped" synthesis) can eliminate the need for intermediate isolation and purification steps, saving time, solvents, and energy. gspchem.com

The adoption of PI for fine chemical production is driven by the need for more agile, cost-effective, and environmentally responsible manufacturing. researchgate.netamarequip.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfrontiersin.org The synthesis of this compound can be made more sustainable by incorporating these principles. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste, rather than treating it after formation. |

| Atom Economy | Utilizing cascade or cycloaddition reactions where most of the atoms from the reactants are incorporated into the final product. |

| Less Hazardous Synthesis | Replacing toxic reagents, such as α-diazo ketones, with safer alternatives like alkynes in gold-catalyzed reactions. nih.gov |

| Safer Solvents | Using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, for example, using ball milling. tandfonline.com |

| Energy Efficiency | Employing catalysts to reduce reaction temperatures and pressures. Using microwave or ultrasonic irradiation to minimize energy consumption. rsc.orgnih.gov |

| Renewable Feedstocks | Sourcing starting materials from renewable biomass where feasible. |

| Reduce Derivatives | Avoiding the use of protecting groups to shorten the synthetic route and reduce waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. This includes biocatalysts, organocatalysts, and metal catalysts. |

| Design for Degradation | Designing the final molecule to break down into innocuous products after its use. |

| Real-time Analysis | Implementing in-line analytical techniques to monitor and control reactions, preventing by-product formation. |

| Inherently Safer Chemistry | Choosing reagents and conditions that minimize the potential for accidents, such as explosions or fires. |

By applying these principles, the synthesis of this compound and its derivatives can be performed in a more environmentally and economically sustainable manner. researchgate.net

An exploration into the chemical behavior of this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. This article focuses on the chemical reactivity and derivatization studies of this compound, detailing reactions at its carbonyl group, benzene (B151609) ring, and heterocyclic system, as well as the reactivity of its chlorine substituent.

Advanced Spectroscopic and Computational Investigations of 7 Chlorochroman 3 One

Application of High-Resolution Spectroscopic Techniques for Elucidation of Reaction Products

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. In the context of reactions involving 7-Chlorochroman-3-one, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to characterize any resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would provide critical information about the molecular framework. The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR would reveal the connectivity of hydrogen atoms. ¹³C NMR would identify the chemical environment of each carbon atom, confirming the presence of the carbonyl group, aromatic carbons, and the aliphatic carbons of the chroman ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound or its reaction products would be expected to show characteristic absorption bands, most notably a strong peak for the C=O (carbonyl) stretching vibration. Other peaks would correspond to C-Cl, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations. dtic.mil

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of a product, allowing for the calculation of its precise elemental formula. The fragmentation pattern observed in the mass spectrum provides further clues about the molecule's structure.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The chroman ring system of this compound is not planar and can adopt several different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the movements of its atoms, revealing how the molecule flexes, vibrates, and transitions between different conformational states. nih.gov This provides insight into the molecule's flexibility and the relative stability of its conformers, which can influence its reactivity and biological activity. biorxiv.orgbiorxiv.org Such simulations can reveal stable conformations and the energy barriers between them. nih.gov

Quantum Chemical Studies on Electronic Structure and Molecular Properties

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are essential for a deeper understanding of chemical behavior where experimental data is unavailable.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. uci.edumdpi.com For this compound, DFT calculations would be performed to determine its most stable (ground state) geometry by optimizing bond lengths, bond angles, and dihedral angles. The calculations also yield the molecule's total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. mdpi.com

A typical output from such a calculation would include optimized geometric parameters. While specific data for this compound is not available, a representative data table is shown below.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length | C=O | e.g., ~1.22 Å |

| C-Cl | e.g., ~1.75 Å | |

| Bond Angle | O=C-C | e.g., ~125° |

| C-C-Cl | e.g., ~119° | |

| Dihedral Angle | O-C-C-C (ring) | e.g., value defining ring pucker |

Note: The values in this table are illustrative examples of what DFT calculations would produce and are not actual calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO : The energy and location of the HOMO indicate the molecule's ability to donate electrons, representing its nucleophilic character.

LUMO : The energy and location of the LUMO indicate the molecule's ability to accept electrons, representing its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. taylorandfrancis.com From these energies, various reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in chemical reactions.

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Calculated Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Calculated Value |

Note: This table illustrates the type of data generated from an FMO analysis. Specific values for this compound require dedicated computation.

Advanced computational methods can be used to analyze the nature of chemical bonds and weaker intramolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis examines the electron density distribution to characterize chemical bonds. researchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can determine whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.eduwisc.edu This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. rsc.org The analysis can reveal donor-acceptor interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital.

Computational Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters. ruc.dk These theoretical predictions are invaluable for interpreting experimental spectra and can help assign spectral features to specific molecular vibrations or electronic transitions. For this compound, one could computationally predict:

IR Frequencies : Calculations can determine the vibrational frequencies of the molecule. The predicted spectrum can be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes, such as the C=O stretch or C-Cl stretch. mdpi.com

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data is a powerful method for confirming the proposed structure of a molecule. ruc.dk

Theoretical Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding its reactivity. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, thereby providing a detailed picture of reaction pathways.

While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational investigations of related chromone (B188151) and chromanone systems. DFT studies on chromone derivatives have been used to investigate their electronic properties and chemical reactivity. d-nb.inforesearchgate.netfrontiersin.org For instance, the cyclization of 2-hydroxy chalcones to form flavanones (a related structural class) has been mechanistically studied using DFT, highlighting the role of acid catalysis. bcrec.id

The reactivity of the chromanone core is largely dictated by the electrophilic nature of the carbonyl group at the 3-position and the nucleophilicity of the heterocyclic oxygen atom. The chlorine atom at the 7-position, being an electron-withdrawing group, is expected to influence the electron density distribution across the aromatic ring and, consequently, the reactivity of the entire molecule.

Key areas of theoretical investigation for reactions involving this compound would include:

Nucleophilic Addition to the Carbonyl Group: Computational models can predict the stereoselectivity and energy barriers for the addition of various nucleophiles to the C3-carbonyl. The calculations would reveal how the chloro-substituent affects the electrophilicity of the carbonyl carbon.

Reactions at the α-Carbon (C2 and C4): Theoretical studies can elucidate the mechanisms of reactions such as aldol (B89426) condensations or halogenations at the α-positions to the carbonyl group. These calculations would involve determining the pKa of the α-protons and the stability of the corresponding enolate intermediates.

Electrophilic Aromatic Substitution: The chlorine atom and the carbonyl group will direct incoming electrophiles to specific positions on the benzene (B151609) ring. DFT calculations can predict the regioselectivity of reactions like nitration or Friedel-Crafts acylation by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. researchgate.net

Ring-Opening and Rearrangement Reactions: Computational methods can be employed to explore the mechanisms of reactions that involve the opening of the pyranone ring, which can occur under certain acidic or basic conditions.

These theoretical approaches provide a foundational understanding of the molecule's behavior in various chemical transformations, guiding the design of synthetic routes and the prediction of reaction outcomes.

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational modeling is a cornerstone of modern SAR investigations, enabling the systematic evaluation of how structural modifications influence a molecule's properties and behavior. For this compound and its derivatives, computational SAR can provide valuable predictive insights.

For this compound, computational SAR studies would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of hypothetically substituted this compound derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with a specific measure of reactivity (e.g., reaction rate constant, activation energy).

Predictive Modeling: The resulting model can then be used to predict the reactivity of new, unsynthesized derivatives of this compound.

A central aspect of the SAR of this compound is the influence of the substituent at the 7-position. The electronic nature of this substituent significantly impacts the reactivity of the entire molecule. The table below illustrates the general electronic effects of hypothetical substituents at the 7-position and their predicted impact on the electrophilicity of the C3-carbonyl group, a key determinant of reactivity in many reactions.

| Substituent at C7 | Electronic Effect | Predicted Impact on C3-Carbonyl Electrophilicity |

| -NO₂ | Electron-withdrawing | Increase |

| -CN | Electron-withdrawing | Increase |

| -Cl (present) | Electron-withdrawing | Moderate Increase |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

| -NH₂ | Electron-donating | Strong Decrease |

This table is generated based on established principles of physical organic chemistry and is intended for illustrative purposes. The actual magnitude of the effect would need to be quantified through specific computational studies.

In silico studies on chromone derivatives have demonstrated the utility of computational approaches in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and biological activities. nih.govnih.gov For instance, the presence of halogens like chlorine can increase lipophilicity, which may influence the molecule's pharmacokinetic profile. nih.gov By systematically modifying the structure of this compound in silico and calculating relevant properties, researchers can prioritize the synthesis of compounds with desired reactivity profiles, thereby accelerating the discovery process.

Role of 7 Chlorochroman 3 One As a Chemical Scaffold in the Design of Novel Molecules

Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of 7-Chlorochroman-3-one makes it an excellent starting material for the synthesis of a wide array of complex polycyclic and heterocyclic systems. The carbonyl group at the 3-position and the activated methylene (B1212753) group at the 2-position are key functional handles that chemists can exploit to build intricate molecular frameworks.

One notable application is in the synthesis of spirocyclic compounds . These are molecules containing two rings connected by a single common atom. The ketone functionality of this compound can readily participate in reactions to form spiro-fused rings, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. For instance, spiro-oxindoles and spiro-pyrrolidines have been synthesized using chromanone precursors in multicomponent reactions. ias.ac.innih.gov

Furthermore, this compound is a valuable precursor for the construction of fused heterocyclic systems . beilstein-journals.org Through condensation reactions with various binucleophiles, the chromanone core can be annulated with additional rings, leading to the formation of novel polycyclic heteroaromatics. For example, reactions with amidines or guanidines can lead to the formation of pyrimidine-fused chromanones. The Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, can be adapted to utilize chromanone-derived intermediates, further expanding the diversity of accessible polycyclic structures. rsc.org

Multicomponent reactions (MCRs) offer an efficient strategy for the one-pot synthesis of complex molecules, and chromanone scaffolds are frequently employed in these transformations. nih.govnih.gov By combining this compound with two or more other reactants, highly functionalized heterocyclic systems can be assembled in a single synthetic step, showcasing the compound's utility in diversity-oriented synthesis. nih.gov

Design and Synthesis of this compound Based Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs is a cornerstone of medicinal chemistry, known as Structure-Activity Relationship (SAR) studies. The this compound scaffold is an ideal template for such investigations due to the ease with which it can be derivatized at multiple positions.

The chlorine atom at the 7-position, while influencing the electronic properties of the aromatic ring, can also be a site for further modification through nucleophilic aromatic substitution or cross-coupling reactions, although these are less common than modifications at other positions. More frequently, the core structure is altered at the 2- and 3-positions.

| Position of Modification | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Position 2 | Alkylation, Arylation | Steric bulk and lipophilicity |

| Position 3 (carbonyl) | Reduction to alcohol, Conversion to oxime or hydrazone | Hydrogen bonding potential, Introduction of new functional groups |

| Position 4 (aromatic ring) | Introduction of various substituents (e.g., alkyl, alkoxy, nitro) | Electronic effects, Lipophilicity, Hydrogen bonding |

For example, a study on 7-fluorochromone-based thiosemicarbazones as α-glucosidase inhibitors highlighted the importance of substituents on the chromone (B188151) scaffold. beilstein-journals.org Although this study used a fluorine analog, the principles of SAR are directly applicable to this compound derivatives. The study demonstrated that the nature and position of substituents on the chromone ring significantly influence the inhibitory activity. Such findings guide the rational design of more potent and selective analogs. By systematically preparing a library of this compound derivatives with diverse substituents, researchers can map the chemical space around the core scaffold to identify key structural features required for a desired biological effect.

Strategic Incorporation into Privileged Structures for Chemical Library Development

In the quest for new drug candidates, the concept of "privileged structures" has gained significant traction. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The chromone core is widely recognized as a privileged structure, and by extension, this compound serves as an excellent starting point for the development of chemical libraries. researchgate.net

Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of large collections of compounds for high-throughput screening. nih.govf1000research.com The reactivity of this compound allows for its use as a versatile building block in these approaches. By applying a variety of synthetic transformations to the this compound core, libraries of compounds with diverse stereochemistry and functional group arrays can be efficiently produced.

The development of such libraries is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. The inclusion of the chlorine atom in the 7-position can also be advantageous, as halogenated compounds often exhibit unique pharmacological properties, including increased metabolic stability and enhanced binding affinity.

Exploration as a Precursor for Advanced Organic Synthesis

Beyond its direct use in the synthesis of bioactive molecules, this compound is a valuable precursor for more complex synthetic endeavors, including the total synthesis of natural products. nih.govbiointerfaceresearch.com The chromanone ring system is a common motif in a variety of natural products, and the functional handles present in this compound provide a strategic starting point for their construction.

The ketone at the 3-position can be used to introduce a wide range of functional groups through reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The adjacent methylene group can be functionalized through enolate chemistry. These transformations allow for the elaboration of the chromanone core into more complex and stereochemically rich structures.

For instance, the synthesis of certain flavonoids and isoflavonoids can be envisioned starting from appropriately substituted chromanones. The ability to selectively manipulate the different reactive sites of this compound makes it a powerful tool in the hands of synthetic organic chemists for the construction of challenging molecular targets.

Investigation of Molecular Interactions with Defined Biological Targets

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. Molecular modeling and docking studies are powerful computational tools used to predict and analyze these interactions. The this compound scaffold and its derivatives are frequently the subjects of such in silico investigations.

These studies can provide valuable insights into the binding mode of a compound within the active site of a protein. For example, docking studies can reveal key hydrogen bonding interactions, hydrophobic interactions, and π-π stacking interactions between the ligand and the amino acid residues of the target protein. f1000research.com

| Structural Feature of this compound | Potential Molecular Interaction | Biological Target Residue |

|---|---|---|

| Carbonyl oxygen at C3 | Hydrogen bond acceptor | Amine or hydroxyl groups (e.g., Lys, Ser, Tyr) |

| Aromatic ring | π-π stacking | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Chlorine atom at C7 | Halogen bonding, Hydrophobic interactions | Various residues |

| Ether oxygen in the ring | Hydrogen bond acceptor | Amine or hydroxyl groups |

This information can be used to explain the observed SAR data and to guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a chemist might design a new analog with a lipophilic substituent at the appropriate position on the this compound scaffold to fill that pocket and enhance binding. The interplay between synthetic chemistry, biological testing, and computational modeling is essential for the successful development of novel therapeutic agents based on the this compound scaffold.

Future Research Directions and Emerging Trends for 7 Chlorochroman 3 One Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for 7-Chlorochroman-3-one

The imperative for greener and more sustainable chemical processes is driving innovation in the synthesis of this compound. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and significant waste generation. To address these challenges, researchers are exploring a variety of sustainable approaches that align with the principles of green chemistry.

One promising avenue is the use of microwave-assisted synthesis . Microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgscielo.org.mx For the synthesis of chromanone derivatives, microwave-assisted procedures have been successfully employed in key steps such as aldol (B89426) condensations and cyclization reactions. acs.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to analogous chromone (B188151) and chromanone systems suggests its high potential for optimizing the synthesis of this specific compound. scielo.org.mxjocpr.comresearchgate.netmdpi.commdpi.com

Solvent-free reaction conditions , often coupled with techniques like ball milling (mechanochemistry), represent another significant advancement in sustainable synthesis. nih.gov By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and can simplify product purification. univ.kiev.ua The Pechmann condensation, a classical method for coumarin synthesis which shares mechanistic features with chromanone synthesis, has been successfully performed under solvent-free conditions, indicating the feasibility of applying such methods to the synthesis of this compound. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Enzymes operate under mild conditions of temperature and pH and can provide exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable in the synthesis of complex pharmaceutical intermediates. While the direct biocatalytic synthesis of this compound has yet to be reported, the broader application of biocatalysis in the synthesis of chiral alcohols and other functional groups present in chromanone derivatives highlights its potential. nih.gov

Flow chemistry is another emerging technology that offers significant advantages in terms of safety, scalability, and process control. rsc.org By conducting reactions in continuous flow reactors, it is possible to achieve better heat and mass transfer, handle hazardous intermediates more safely, and facilitate the integration of multiple reaction and purification steps into a single, automated process. The application of flow chemistry to the synthesis of chromanone and related heterocyclic systems is an active area of research that could lead to more efficient and scalable production methods for this compound. rsc.org

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. organic-chemistry.orgscielo.org.mx | Cyclization and condensation steps. acs.org |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. nih.govuniv.kiev.ua | Pechmann-type condensations and cyclizations. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Asymmetric reduction of the ketone, selective functional group transformations. |

| Flow Chemistry | Enhanced safety, scalability, process control, and automation. rsc.org | Multi-step synthesis and purification. |

Advanced Automation and High-Throughput Approaches in this compound Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and identifying new lead compounds. Advanced automation and high-throughput screening (HTS) are poised to revolutionize this process by enabling the rapid synthesis and evaluation of large compound libraries. chemdiv.comstanford.edu

Automated synthesis platforms can perform a wide range of chemical reactions in a parallel or sequential manner, significantly increasing the efficiency of library generation. nih.gov These systems can be integrated with purification and analytical instrumentation to create a seamless workflow from synthesis to characterization. For the derivatization of this compound, automated platforms could be employed to systematically modify the aromatic ring, the heterocyclic core, and the carbonyl group, thereby generating a diverse set of analogs for biological screening.

High-throughput screening allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov By combining automated synthesis with HTS, researchers can quickly identify "hit" compounds with desired biological activities. chemdiv.com This integrated approach accelerates the drug discovery process and allows for a more comprehensive exploration of the chemical space around the this compound scaffold.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Retrosynthesis

For this compound, ML models could be trained to predict the reactivity of different positions on the chromanone scaffold, helping chemists to design more effective synthetic routes and anticipate potential side reactions. nih.govnih.gov For instance, a model could predict the likelihood of a particular substitution reaction occurring at a specific position on the aromatic ring based on the electronic and steric properties of the starting material and reagents.

Exploration of Novel Chemical Space Enabled by the this compound Scaffold for Diversification

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of novel heterocyclic compounds. univ.kiev.uanih.gov Diversity-oriented synthesis (DOS) strategies aim to create libraries of structurally diverse molecules that explore new regions of chemical space. rsc.orgnih.govmskcc.orgcam.ac.uk By applying DOS principles to the this compound scaffold, researchers can generate novel molecular architectures with potentially unique biological activities.

The chromanone core can be modified through various chemical transformations to create fused heterocyclic systems, spirocyclic compounds, and other complex molecular frameworks. dntb.gov.ua The presence of the chlorine atom and the ketone functionality provides handles for a variety of coupling and condensation reactions, further expanding the accessible chemical space. The exploration of this novel chemical space is essential for discovering new lead compounds for drug development and other applications. nih.gov

Multicomponent Reactions and Cascade Processes Involving this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the efficient synthesis of diverse molecular scaffolds. nih.govorganic-chemistry.org These reactions are highly atom-economical and can generate significant molecular complexity in a single step. The application of MCRs to the this compound scaffold could provide rapid access to novel libraries of complex chromanone derivatives. acs.orgresearchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur in a single pot. nih.govbeilstein-journals.orgmdpi.comacs.orgrsc.org These processes are highly efficient in building molecular complexity and can be used to construct intricate polycyclic systems from simple starting materials. Designing cascade reactions that incorporate the this compound scaffold could lead to the discovery of novel heterocyclic systems with interesting biological properties. For example, a cascade reaction could be initiated by a nucleophilic attack on the carbonyl group, followed by a series of cyclizations and rearrangements to form a complex polycyclic product.

Table 2: Advanced Synthetic Strategies for this compound

| Strategy | Description | Potential Outcome |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of structurally diverse molecules. rsc.orgcam.ac.uk | Discovery of novel scaffolds with unique biological activities. nih.govmskcc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. nih.govorganic-chemistry.org | Rapid generation of complex chromanone derivatives. acs.orgresearchgate.net |

| Cascade Reactions | Sequence of intramolecular reactions in a single pot. nih.govbeilstein-journals.orgmdpi.com | Efficient construction of intricate polycyclic systems. acs.orgrsc.org |

Q & A

Q. What are the standard laboratory synthesis protocols for 7-Chlorochroman-3-one, and how can purity be optimized?

The synthesis typically involves chlorination of chroman-3-one under controlled conditions (e.g., using Cl₂ or SOCl₂ in anhydrous solvents). Key steps include monitoring reaction temperature (20–40°C) and quenching with ice-cold water. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain >95% purity . For reproducibility, experimental protocols should specify stoichiometry, solvent ratios, and spectral data (¹H/¹³C NMR, IR) for product validation .

Q. How does the chlorine substitution at position 7 influence the compound’s physicochemical properties compared to non-chlorinated analogs?

The electronegative chlorine atom increases polarity and enhances reactivity at the carbonyl group (C-3), enabling nucleophilic additions. Comparative studies using HPLC and melting point analysis show that this compound has a higher melting point (mp 128–130°C) and lower solubility in non-polar solvents than chroman-3-one, attributed to stronger intermolecular dipole interactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

- ¹H NMR : A singlet at δ 6.5–6.7 ppm (C-2 aromatic proton), a triplet at δ 2.8–3.0 ppm (C-4 methylene), and a doublet at δ 7.2–7.4 ppm (C-8 aromatic proton adjacent to chlorine).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 182 (C₉H₇ClO₂⁺). Cross-validation with computational simulations (e.g., DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in assay conditions (pH, solvent DMSO concentration). To address this:

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. Key parameters include:

Q. How can the compound’s metabolic stability be assessed for pharmacological applications?

Use in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation. Compare results with cytochrome P450 inhibition assays to identify metabolic pathways .

Q. What strategies mitigate synthetic byproducts during large-scale reactions of this compound?

Optimize reaction selectivity via:

- Flow chemistry setups to control residence time and temperature.

- Catalytic systems (e.g., FeCl₃ or ionic liquids) to reduce di- or tri-chlorinated byproducts. Monitor reaction progress in real-time using inline FTIR or UV-vis spectroscopy .

Methodological Best Practices

- Data Reporting : Include raw spectral data, chromatograms, and statistical analyses (e.g., ANOVA for biological assays) in supplementary materials. Follow journal guidelines (e.g., ACS Style) for reproducibility .

- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess bias in biological data. Replicate experiments under varied conditions to confirm trends .

- Computational Validation : Cross-check DFT results with experimental kinetics (e.g., Eyring plots) to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.